2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Overview
Description
“2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of “this compound” specifically involves the reaction of Potassium ethylxanthate and Methyl 3-amino-4-hydroxybenzoate .
Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . The specific molecular structure of “this compound” can be found in various chemical databases .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, using a variety of catalysts . The specific chemical reactions involving “this compound” would depend on the specific conditions and reactants used.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 227-228℃ (ethanol), a boiling point of 330.6±44.0 °C (Predicted), a density of 1.46±0.1 g/cm3 (20 ºC 760 Torr), and a pKa of 10.49±0.20 (Predicted) .
Scientific Research Applications
Antimicrobial Applications
Research has illustrated the effectiveness of derivatives synthesized from 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester in antimicrobial applications. For instance, a study conducted by Vodela et al. (2013) focused on the synthesis of novel benzoxazole-based oxadiazoles, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013). Additionally, Mohammed and Dahham (2018) described the synthesis of formazan dyes derived from 2-mercapto benzoxazole, which showed promising antibacterial properties (Mohammed & Dahham, 2018).
Antifungal and Antitumor Activities
The modification and synthesis of derivatives from this compound have also been explored for antifungal and antitumor applications. Notably, Kaldrikyan et al. (2011) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles, demonstrating antitumor activity, showcasing the compound's utility in cancer research (Kaldrikyan et al., 2011).
Material Science Applications
In the realm of materials science, the compound has contributed to the synthesis of novel polymers with enhanced properties. Toiserkani (2013) detailed the preparation of poly(imide-ester)s and poly(etherimide-ester)s containing benzoxazole or benzothiazole groups, which exhibited excellent thermal stability and solubility in common organic solvents, indicating their potential in advanced material applications (Toiserkani, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, also known as Methyl 2-Mercaptobenzo[d]oxazole-5-carboxylate, is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .
Mode of Action
This compound inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This compound interacts with this active site, leading to the inhibition of the enzyme .
Biochemical Pathways
The inhibition of hCAs affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .
Result of Action
The inhibition of hCAs by this compound can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs . .
Biochemical Analysis
Biochemical Properties
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester has been shown to interact with hCAs, which are involved in a wide range of physiological processes in many tissues and organs . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound’s interaction with these enzymes suggests it may play a role in processes such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with hCAs. By inhibiting these enzymes, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of hCAs . This binding inhibits the enzyme’s activity, which could lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Given its interaction with hCAs, it may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGRFGKJKXVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415473 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72730-39-3 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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